molecular formula C9H14N2O B7763306 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B7763306
M. Wt: 166.22 g/mol
InChI Key: GHXFDQGEHNFYBE-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 1-ethyl-3-methyl-1H-pyrazole-4-amine and a ketone reagent.

    Reaction Conditions: The amine reacts with the ketone under controlled conditions to form 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol.

    Oxidation: The resulting ethanol is then oxidized to produce this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-9(12)8-6-11(5-2)10-7(8)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXFDQGEHNFYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(N=C1C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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